6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
1247669-93-7 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6-(4,5-dimethylimidazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H12N4/c1-7-8(2)14(6-13-7)10-4-3-9(11)5-12-10/h3-6H,11H2,1-2H3 |
InChI Key |
DGRSISJZUPZHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=C(C=C2)N)C |
Purity |
95 |
Origin of Product |
United States |
Derivatization and Structural Modification of 6 4,5 Dimethyl 1h Imidazol 1 Yl Pyridin 3 Amine
Strategies for Functionalization of the Pyridine (B92270) Ring
The pyridine ring in the target molecule is substituted with an electron-donating amino group at the 3-position and an electron-withdrawing imidazole (B134444) moiety at the 6-position. This substitution pattern dictates the reactivity and regioselectivity of further functionalization.
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient, which generally makes electrophilic aromatic substitution reactions challenging, often requiring harsh conditions such as high temperatures. youtube.comyoutube.com When these reactions do occur, substitution is typically directed to the 3-position (meta to the ring nitrogen). youtube.com In the case of 6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine, the amino group at C3 is a strong activating group and is ortho-, para-directing, while the imidazole group is deactivating. The interplay of these effects would likely direct incoming electrophiles to the positions ortho and para to the amino group, namely C2, C4, and C5 (C6 being already substituted). The precise outcome would depend on the reaction conditions and the nature of the electrophile. For instance, halogenation, a key reaction for introducing a versatile synthetic handle, could be achieved using various reagents. Modern methods, such as those involving Zincke imine intermediates, allow for highly regioselective 3-halogenation of pyridines under mild conditions, which could potentially be adapted for this scaffold. nsf.govchemrxiv.orgchemrxiv.orgnih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on pyridine rings typically require a good leaving group (like a halogen) and the presence of strong electron-withdrawing groups to activate the ring for nucleophilic attack. nih.govyoutube.comtandfonline.comyoutube.com A potential strategy would involve the initial introduction of a halogen onto the pyridine ring, which could then be displaced by various nucleophiles (e.g., amines, alkoxides, thiols). The success of this approach is contingent on the electronic activation provided by the ring nitrogen and the imidazole substituent.
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, provide powerful tools for C-H functionalization and the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netresearchgate.net After introducing a halogen atom onto the pyridine ring, Suzuki or Buchwald-Hartwig cross-coupling reactions could be employed to introduce aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the derivatives. osi.lv
Strategies for Functionalization of the Imidazole Ring
The 4,5-dimethyl-1H-imidazole ring offers several sites for modification, including the C2-H bond and the N1-H bond (in its tautomeric form, though in the parent compound it is N-substituted).
C-H Arylation: The imidazole core can undergo direct C-H arylation. Catalytic methods have been developed for the regioselective arylation of the C2, C4, and C5 positions of the imidazole ring. nih.gov The use of a removable directing group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can facilitate selective functionalization. For instance, a general strategy for the synthesis of complex aryl imidazoles allows for the sequential arylation of all three C-H bonds. nih.gov This approach could be adapted to introduce a variety of aryl or heteroaryl substituents at the C2 position of the imidazole ring in the target molecule.
N-Arylation: While the N1 position of the imidazole is occupied by the pyridine ring, derivatization strategies often involve building the imidazole ring onto a pre-functionalized pyridine. However, in related contexts, N-arylation of imidazoles is a common modification strategy, typically achieved through copper- or palladium-catalyzed cross-coupling reactions (e.g., Chan-Lam or Buchwald-Hartwig couplings) with aryl halides or arylboronic acids. researchgate.netnih.govorganic-chemistry.org These methods could be relevant in the synthesis of analogues where the linkage between the two rings is varied.
Modifications at the Amino Group
The primary amino group at the 3-position of the pyridine ring is a highly versatile functional handle for a wide array of chemical transformations.
Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and allow for the introduction of a vast range of substituents. For analytical purposes, aminopyridines have been derivatized using reagents like hexylchloroformate and 4-iodobenzoyl chloride, demonstrating the feasibility of this approach. nih.govrsc.orgrsc.org
Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This allows for the synthesis of secondary and tertiary amine derivatives.
Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a valuable intermediate that can be converted into a wide variety of functional groups through Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH).
Table 1: Potential Modifications at the Amino Group
| Reaction Type | Reagent/Conditions | Resulting Functional Group |
|---|---|---|
| Acylation | Acyl chloride (R-COCl), base | Amide (-NH-CO-R) |
| Acylation | Anhydride ((RCO)₂O), base | Amide (-NH-CO-R) |
| Sulfonylation | Sulfonyl chloride (R-SO₂Cl), base | Sulfonamide (-NH-SO₂-R) |
| Alkylation | Alkyl halide (R-X), base | Secondary/Tertiary Amine (-NHR, -NR₂) |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine (-NHR, -NR₂) |
Synthesis of Structural Isomers and Analogues
The synthesis of structural isomers and analogues of this compound allows for the exploration of the structure-activity relationship (SAR). This involves altering the substitution pattern on the rings or modifying the core heterocyclic structure.
One major class of related analogues are the fused imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. nih.govnih.gov General synthetic strategies for these systems often involve the condensation and cyclization of substituted 2,3-diaminopyridines or 3,4-diaminopyridines with various reagents. nih.govresearchgate.net For example, reaction with aldehydes, followed by an oxidative cyclization, or direct condensation with carboxylic acids or their derivatives can yield the fused bicyclic systems. nih.govacs.org
The synthesis of positional isomers, such as moving the amino group to the 2-, 4-, or 5-position of the pyridine ring, would require starting from a different aminopyridine precursor. For instance, the synthesis of 2-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-5-amine, a pyrimidine (B1678525) analogue, has been reported, indicating the feasibility of creating related structures by varying the core heterocycle. chemsrc.com
Table 2: Examples of Synthesized Analogous Structures
| Compound Class | General Synthetic Strategy | Starting Materials | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridines | Reductive cyclization | 2-Nitro-3-aminopyridine and aldehydes/ketones | nih.gov |
| Imidazo[4,5-c]pyridines | Condensation/Cyclization | 3,4-Diaminopyridine and benzaldehyde (B42025) derivatives | nih.gov |
| Fused Dimethylpyridinols | Multi-step synthesis involving cyclization | Pyridoxine-derived diamines and cyanogen (B1215507) bromide | nih.gov |
Chemo-, Regio-, and Stereoselectivity in Derivatization
Achieving selectivity is paramount when derivatizing a multifunctional molecule like this compound.
Chemoselectivity: The molecule possesses several reactive sites: the N-H of the amino group, the pyridine ring C-H bonds, and the imidazole C-H bond at the 2-position. The relative reactivity of these sites can be controlled by the choice of reagents and reaction conditions. For example, acylation under standard basic or neutral conditions will almost exclusively occur at the highly nucleophilic primary amino group rather than on the less reactive C-H bonds or the pyridine nitrogen. Conversely, transition-metal-catalyzed C-H activation reactions can be designed to selectively functionalize the C-H bonds of either the pyridine or imidazole ring, leaving the amino group untouched, often after it has been protected.
Regioselectivity:
Pyridine Ring: As discussed, electrophilic substitution will be directed by the activating amino group to the C2, C4, and C5 positions. The specific isomer distribution will depend on steric hindrance and the precise electronic effects of the imidazole substituent.
Imidazole Ring: Direct C-H functionalization of the imidazole ring can be highly regioselective. Palladium catalysis often favors arylation at the C2 and C5 positions. researchgate.net The use of specific ligands or directing groups can steer the reaction towards a single desired regioisomer. nih.gov
N-Alkylation/Arylation Analogues: In the synthesis of analogues involving N-alkylation or N-arylation of an unsymmetrical imidazole precursor, regioselectivity (N1 vs. N3) can be a challenge. However, palladium-catalyzed methods have been developed that show complete selectivity for the N1 position of unsymmetrical imidazoles. nih.gov
Stereoselectivity: The parent compound is achiral and does not have stereocenters. Stereoselectivity becomes a consideration only when chiral derivatives are synthesized. This could be achieved by reacting the amino group with a chiral acid to form diastereomeric amides, or by introducing a substituent with a stereocenter onto either of the heterocyclic rings. These diastereomers could then potentially be separated by chromatography.
Advanced Spectroscopic and Structural Characterization of 6 4,5 Dimethyl 1h Imidazol 1 Yl Pyridin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by mapping the carbon and hydrogen framework.
1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) ¹H and ¹³C NMR spectra offer primary information about the chemical environment of hydrogen and carbon atoms, respectively. For 6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and imidazole (B134444) rings, the two methyl groups, and the amine group. The ¹³C NMR spectrum would correspondingly display signals for each unique carbon atom in the molecule.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the connectivity between the two heterocyclic rings.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, which would be critical for assigning the adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons. hmdb.camdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most crucial experiment for this structure, as it reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.netmdpi.com Key HMBC correlations would be expected between the protons on the pyridine ring and the carbons of the imidazole ring (and vice-versa), definitively confirming the C6-N1 linkage between the two rings.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |
| Py-H2 | ~8.0 | d | Im-C2 | ~135 |
| Py-H4 | ~7.1 | dd | Im-C4 | ~127 |
| Py-H5 | ~7.4 | d | Im-C5 | ~125 |
| Im-H2 | ~7.8 | s | Py-C2 | ~138 |
| NH₂ | ~5.5 | br s | Py-C3 | ~145 |
| Im-CH₃ (x2) | ~2.2 | s | Py-C4 | ~122 |
| Py-C5 | ~124 | |||
| Py-C6 | ~150 | |||
| Im-CH₃ (x2) | ~12-14 |
Solvent Effects and Dynamic NMR Studies
The choice of solvent can significantly influence NMR spectra, particularly for protons involved in hydrogen bonding, such as those of the amine (NH₂) group. researchgate.net In aprotic solvents like chloroform-d (B32938) (CDCl₃), the chemical shift of the NH₂ protons would be more sensitive to concentration and temperature changes. In contrast, in a hydrogen-bond accepting solvent like DMSO-d₆, the NH₂ signal is often sharper and less prone to exchange, appearing at a more downfield position. unn.edu.ngresearchgate.net
Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could reveal information about conformational dynamics. dntb.gov.ua For instance, restricted rotation around the single bond connecting the pyridine and imidazole rings could potentially be observed if the rotational barrier is sufficiently high, which might lead to the broadening of specific signals at lower temperatures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₀H₁₂N₄), the theoretical monoisotopic mass is 188.1062. HRMS would be expected to detect the protonated molecule, [M+H]⁺, at an m/z of approximately 189.1135, confirming the compound's elemental composition with high confidence. vulcanchem.comlcms.cz
Predicted High-Resolution Mass Spectrometry Data
| Adduct | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₃N₄⁺ | 189.11348 |
| [M+Na]⁺ | C₁₀H₁₂N₄Na⁺ | 211.09542 |
| [M-H]⁻ | C₁₀H₁₁N₄⁻ | 187.09892 |
Data predicted based on computational analysis for analogous compounds. vulcanchem.com
Analysis of the fragmentation pattern in an MS/MS experiment would likely show characteristic losses, such as the cleavage of the bond between the two rings, leading to fragments corresponding to the 3-aminopyridine (B143674) and 4,5-dimethylimidazole moieties.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Key expected vibrational frequencies include:
N-H Stretching : The primary amine (NH₂) group should exhibit two distinct bands, corresponding to asymmetric and symmetric stretching, typically in the 3300-3500 cm⁻¹ region. mdpi.com
C-H Stretching : Aromatic C-H stretching vibrations from both rings are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹. rsc.org
C=N and C=C Stretching : The aromatic rings will produce a series of characteristic absorption bands in the 1400-1650 cm⁻¹ range.
N-H Bending : The amine group will also have a characteristic scissoring (bending) vibration near 1600 cm⁻¹.
Predicted Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (NH₂) |
| 3150 - 3050 | Aromatic C-H Stretch | Pyridine & Imidazole Rings |
| 2980 - 2880 | Aliphatic C-H Stretch | Methyl (CH₃) Groups |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (NH₂) |
| 1600 - 1400 | C=C and C=N Stretch | Aromatic Rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the conjugated π-electron systems within the molecule. researchgate.net
The structure of this compound contains two conjugated aromatic rings, which is expected to give rise to strong absorptions in the UV region. The primary absorptions will be due to π → π* transitions. The presence of nitrogen atoms with lone pairs of electrons also allows for weaker n → π* transitions, which typically occur at longer wavelengths. nih.gov The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.
Predicted Electronic Transitions
| Transition Type | Predicted λₘₐₓ Range (nm) | Associated Chromophore |
|---|---|---|
| π → π | 220 - 280 | Pyridine and Imidazole π-systems |
| n → π | > 280 | Nitrogen lone pairs (N=C, -NH₂) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the most definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable insights into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that dictate the packing of molecules in the crystal lattice. For a molecule such as this compound and its derivatives, X-ray crystallography can reveal crucial structural details, including bond lengths, bond angles, and the spatial relationship between the pyridine and imidazole rings.
The solid-state structure of a compound is fundamental to understanding its physicochemical properties, such as melting point, solubility, and stability. In the context of medicinal chemistry and materials science, where imidazole and pyridine derivatives are of significant interest, knowledge of the crystal structure is paramount. For instance, the planarity of the heterocyclic rings in this compound is thought to facilitate π-π stacking interactions, a feature that can be unequivocally confirmed and quantified through crystallographic studies. vulcanchem.com Furthermore, the presence of an amine group and nitrogen atoms within the heterocyclic systems suggests a high potential for hydrogen bonding, which plays a critical role in molecular recognition and the formation of supramolecular architectures. vulcanchem.comresearchgate.net
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. By irradiating a high-quality single crystal with a monochromatic X-ray beam, a unique diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the positions of the individual atoms with very high precision.
While a specific crystal structure for this compound is not publicly available, numerous studies on closely related derivatives illustrate the depth of information that can be obtained. For example, the crystal structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a related heterocyclic system, was unequivocally determined by SC-XRD, confirming its molecular connectivity and stereochemistry. mdpi.com
The crystallographic data for a representative imidazole derivative, 1,3-Dimethyl-1H-indazol-6-amine, is presented in the table below to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₁N₃ |
| Formula Weight | 161.21 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 18.3004 (10) |
| b (Å) | 8.3399 (7) |
| c (Å) | 5.6563 (1) |
| Volume (ų) | 863.28 (9) |
| Z | 4 |
| Temperature (K) | 293 |
Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
PXRD is particularly useful for:
Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns allows for the identification of the crystalline compound.
Purity Analysis: The presence of sharp peaks in the diffractogram is indicative of a crystalline material, and the absence of peaks from known impurities can confirm the purity of the sample. semnan.ac.ir
Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.
For a novel compound like this compound, PXRD would be an essential tool for characterizing the synthesized material. The high degree of crystallinity can be confirmed by the presence of sharp, well-defined peaks in the diffraction pattern. semnan.ac.ir In the study of 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate (B1224709) dihydrate, the sharp peaks in the PXRD pattern were indicative of the good crystalline nature of the material. semnan.ac.ir While a specific PXRD pattern for the title compound is not available, the table below shows representative 2θ values and their corresponding intensities for a crystalline organic compound, illustrating how PXRD data is typically presented.
| 2θ (degrees) | Intensity (%) |
|---|---|
| 10.5 | 85 |
| 12.8 | 60 |
| 15.2 | 100 |
| 20.7 | 75 |
| 25.1 | 90 |
| 28.4 | 50 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Hirshfeld Surface Analysis)
The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence the material's properties. For this compound and its derivatives, several types of interactions are expected to be significant.
π-Stacking: The aromatic nature of the pyridine and imidazole rings allows for π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of adjacent rings, are a significant cohesive force in the crystal packing of many aromatic compounds. The planar conformation of the rings in this compound would be conducive to such interactions. vulcanchem.com
Hirshfeld Surface Analysis: This computational tool provides a powerful way to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.
The table below summarizes the contributions of various intermolecular contacts to the Hirshfeld surface for a representative imidazole derivative, illustrating the quantitative insights gained from this analysis.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 42.5 - 55.1 |
| H···C/C···H | 17.7 - 21.3 |
| Hydrogen Bonds (total) | 15.7 - 25.3 |
Computational and Theoretical Chemistry Studies of 6 4,5 Dimethyl 1h Imidazol 1 Yl Pyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and properties of molecules. tandfonline.com These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its energy, geometry, and electronic properties. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying relatively complex molecules like 6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine. analis.com.mypusan.ac.kr
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. irjweb.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. scispace.com
Illustrative Optimized Geometrical Parameters This table presents the kind of data obtained from geometry optimization studies for a molecule like this compound. The values are hypothetical.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (Pyridine-Imidazole) | 1.38 Å |
| Bond Length | C-N (Pyridine-Amine) | 1.40 Å |
| Bond Angle | C-N-C (Imidazole) | 108.5° |
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. researchgate.net For molecules with extended π-systems like this compound, the HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions.
Hypothetical Frontier Orbital Data This table illustrates the type of data generated from HOMO-LUMO analysis. The values are for illustrative purposes only.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. orientjchem.org It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, red colors typically indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue colors represent areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, as well as the amine group, are expected to be electron-rich regions.
Conformational Analysis and Tautomerism
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key aspect would be the rotational barrier around the bond connecting the pyridine and imidazole rings.
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.gov The imidazole ring in the subject compound can exhibit tautomerism. researchgate.net Computational studies can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netipb.pt These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms within the molecule. mdpi.commdpi.com
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated. derpharmachemica.com This helps in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. nih.gov
Example of Predicted ¹³C NMR Chemical Shifts This table shows representative data from a theoretical NMR prediction. The values are hypothetical.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (Pyridine, C2) | 148.5 |
| C (Pyridine, C3) | 125.0 |
| C (Imidazole, C2) | 140.2 |
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire energy profile of a chemical reaction. acs.orgcbijournal.com For this compound, theoretical studies could investigate its reactivity in various chemical transformations, such as electrophilic substitution on the pyridine ring or reactions involving the amine group. These studies can help in understanding the regioselectivity and stereoselectivity of reactions. nih.gov
Coordination Chemistry and Applications As Ligands
Ligand Design Principles for 6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine and its Derivatives
The design of this compound as a ligand is predicated on several key principles that dictate its interaction with metal centers. Its structure suggests it will primarily function as a bidentate chelating ligand, utilizing the sp² hybridized nitrogen atoms of both the pyridine (B92270) ring and the imidazole (B134444) ring for coordination.
Steric and Electronic Effects: The two methyl groups at the 4 and 5 positions of the imidazole ring introduce steric bulk. This can influence the coordination geometry around the metal center, potentially preventing the formation of certain high-coordination number complexes or favoring specific isomers. cdnsciencepub.com For instance, increased steric hindrance can inhibit the formation of 2:1 ligand-to-metal complexes. researchgate.net The electron-donating amine group (-NH₂) at the 3-position of the pyridine ring enhances the electron density on the pyridine nitrogen, thereby increasing its basicity and donor strength.
Tunability of Derivatives: The core structure is amenable to modification. Derivatives can be designed by altering the substituents on either the pyridine or imidazole rings. For example, introducing electron-withdrawing or -donating groups can modulate the ligand's electronic properties, which in turn affects the stability, redox potential, and reactivity of the corresponding metal complexes. Stronger electron-donating ligands tend to stabilize higher oxidation states of the metal, while π-accepting ligands stabilize lower oxidation states. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyridine-imidazole type ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Transition Metal Complexes (e.g., Fe, Cu, Ag, Zn, Cd, Hg, Au)
Complexes of this compound with various transition metals can be readily synthesized. The general procedure involves mixing a solution of the ligand with a solution of a metal salt, such as a halide, nitrate, or perchlorate, in solvents like ethanol, methanol (B129727), or acetonitrile. The resulting complex often precipitates from the solution upon formation or after concentration of the solvent. rdd.edu.iq Given the ligand's affinity for a range of d-block elements, it is expected to form stable complexes with metals such as iron (Fe), copper (Cu), silver (Ag), zinc (Zn), cadmium (Cd), mercury (Hg), and gold (Au).
The characterization of these new compounds relies on a suite of analytical techniques:
Elemental Analysis (C, H, N): To confirm the empirical formula of the complex.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
NMR Spectroscopy (¹H, ¹³C): To elucidate the structure of the complex in solution. Upon coordination, chemical shifts of the ligand's protons and carbons, particularly those near the coordinating nitrogen atoms, are expected to change.
FT-IR Spectroscopy: To identify changes in vibrational frequencies of the pyridine and imidazole rings upon coordination to the metal ion.
Single-Crystal X-ray Diffraction: To provide definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Coordination Modes and Geometries
The primary coordination mode for this compound is as a bidentate N,N'-donor ligand. researchgate.net The coordination of both the pyridine and imidazole nitrogen atoms to a single metal center results in a thermodynamically favorable five-membered ring. researchgate.net
The final geometry of the metal complex is determined by the coordination number of the metal ion, its electronic configuration, and the steric demands of the ligands. Other co-ligands (such as halides, water, or other solvent molecules) typically complete the coordination sphere.
| Metal Ion | Typical Coordination Number | Expected Geometry | Example Complex Type |
|---|---|---|---|
| Cu(II), Zn(II), Cd(II) | 4 | Tetrahedral or Square Planar | [M(L)₂]X₂ or [M(L)X₂] |
| Fe(II), Fe(III), Co(II) | 6 | Octahedral | [M(L)₂X₂] or [M(L)₃]X₂ |
| Ag(I), Au(I) | 2 or 4 | Linear or Tetrahedral | [M(L)X] or [M(L)₂]X |
| Pd(II), Pt(II) | 4 | Square Planar | [M(L)X₂] |
Spectroscopic and Magnetic Properties of Complexes
The electronic and magnetic properties of the metal complexes are highly dependent on the central metal ion.
UV-Visible Spectroscopy: Coordination to a metal ion typically causes shifts in the ligand-centered π-π* and n-π* transitions. New bands may also appear in the visible region due to d-d transitions (for metals with d-electrons) or metal-to-ligand charge transfer (MLCT) bands. These spectroscopic features are sensitive to the coordination environment and the nature of the metal. documentsdelivered.com
Magnetic Properties: The magnetic properties are dictated by the number of unpaired electrons on the metal center.
Complexes with Zn(II), Cd(II), Hg(II), Ag(I), and Au(I) (d¹⁰ configuration) are expected to be diamagnetic .
Complexes with Cu(II) (d⁹ configuration) are typically paramagnetic with one unpaired electron.
Complexes with high-spin Fe(II) (d⁶) and Fe(III) (d⁵) would be strongly paramagnetic . The precise magnetic moment can provide insight into the spin state and geometry of the complex.
Applications in Catalysis
Metal complexes containing pyridine and imidazole ligands are widely explored as catalysts in various organic transformations due to their stability and the ability to tune the metal center's reactivity. agosr.comresearchgate.net
Homogeneous Catalysis
Complexes of this compound are promising candidates for homogeneous catalysis. The ligand framework can stabilize the metal center in different oxidation states required for a catalytic cycle. The electronic and steric properties can be fine-tuned to optimize catalytic activity and selectivity.
Potential applications for such catalysts include:
Oxidation Reactions: Cobalt and iron complexes are known to catalyze the oxidation of alcohols and hydrocarbons. The pyridine-imidazole ligand can support the metal in the necessary oxidation states for these transformations. nih.gov
Reduction Reactions: Rhenium and Ruthenium complexes with similar N-donor ligands are effective for the photocatalytic or electrocatalytic reduction of CO₂ to products like formic acid or CO. rsc.orgacs.org
Cross-Coupling Reactions: Palladium and copper complexes are workhorses in C-C and C-N bond formation reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The strong σ-donating nature of the pyridine-imidazole ligand can stabilize the active catalytic species. beilstein-journals.orgnih.gov
| Metal Center | Catalytic Reaction | Rationale |
|---|---|---|
| Pd(II), Ni(II) | C-C and C-N Cross-Coupling | Ligand stabilizes the active M(0)/M(II) catalytic cycle. |
| Cu(I)/Cu(II) | Click Chemistry, Oxidative Cyclization | Facilitates azide-alkyne cycloadditions and oxidative bond formations. beilstein-journals.org |
| Re(I), Ru(II) | CO₂ Reduction | Ligand framework can act as an antenna in photocatalysis and stabilize key intermediates. rsc.org |
| Fe(III), Co(II) | Oxidation/Reduction Catalysis | Supports multiple stable oxidation states required for redox catalysis. nih.gov |
Heterogeneous Catalysis (as a ligand on supports)
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high selectivity and activity of the former with the stability and recyclability of the latter. Ligands containing pyridine and imidazole moieties are well-suited for this approach, as they can be covalently grafted onto supports like silica (B1680970) or graphene. For instance, bis(arylimino)pyridyl iron complexes have been successfully immobilized on silica, demonstrating a viable method for heterogenizing such catalysts. The general approach involves functionalizing the ligand before or after complexation with a metal, followed by anchoring it to a solid surface.
Another advanced method involves grafting functionalities like pyridine and imidazole onto graphene sheets to support catalytically active metal centers, such as cobaloximes for the hydrogen evolution reaction. nih.gov While these examples establish a clear precedent for the heterogenization of catalysts containing pyridine-imidazole scaffolds, specific literature detailing the application of this compound as a supported ligand for heterogeneous catalysis is not extensively documented. However, the structural components of the molecule—a coordinating pyridine-imidazole unit and a reactive amine group—suggest its high potential for immobilization on various supports for creating robust and reusable catalytic systems.
Mechanistic Studies of Catalytic Cycles
Understanding the mechanistic pathways of catalytic cycles is fundamental to optimizing reaction conditions and designing more efficient catalysts. For complexes involving pyridinyl-imidazole ligands, catalytic cycles often involve a series of well-defined elementary steps. While a detailed mechanistic study for a catalytic cycle involving a complex of this compound is not specifically available, insights can be drawn from related systems.
For example, in reactions like CO2 reduction catalyzed by Rhenium(I) pyridyl imidazole complexes, the mechanism involves the electrochemical or photochemical reduction of the metal center, followed by coordination of CO2 and subsequent proton-coupled electron transfer steps to yield products like formic acid. nih.govuky.edu The electronic properties of the pyridinyl-imidazole ligand, modulated by substituents, play a crucial role in tuning the catalytic activity and product selectivity. nih.gov
In other systems, such as iron-catalyzed C-H amination reactions to form fused imidazole rings, mechanistic studies suggest the involvement of a radical pathway. organic-chemistry.org The catalyst facilitates the generation of a nitrogen-centered radical, which then participates in the cyclization. The specific role of the ligand is to stabilize the metal center in the appropriate oxidation state to promote these radical steps. Given the electronic structure of this compound, its metal complexes would likely participate in similar fundamental steps, including substrate coordination, electron transfer, and product release, tailored by the specific metal and reaction involved.
Spin Crossover Phenomena in Metal Complexes
Spin crossover (SCO) is a phenomenon observed in certain transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. mdpi.com This property is of great interest for the development of molecular switches and data storage devices. Iron(II) complexes are particularly known for exhibiting SCO. mdpi.com
While there is no direct report on the spin crossover behavior of complexes with this compound, extensive research on the closely related ligand 2,6-bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine provides significant insights. Iron(II) complexes with this and similar 2,6-bis(imidazol-2-yl)pyridine ligands consistently demonstrate thermally induced ¹A₁ (LS) ↔ ⁵T₂ (HS) spin crossover. mdpi.com The transition is often accompanied by thermochromism, a distinct change in color.
The critical factor for SCO is the ligand field strength, which must be close to the spin-pairing energy of the metal ion. The tridentate coordination of the bis(imidazol-yl)pyridine ligands to an Fe(II) center creates such a field. The transition temperature (T½), at which the LS and HS populations are equal, is sensitive to the specific substituents on the ligand and the nature of the counter-anion in the crystal lattice.
Below is a table summarizing the spin crossover properties of Fe(II) complexes with ligands structurally analogous to this compound, highlighting the expected behavior for complexes of the title compound.
| Ligand (L) | Complex | T½ (K) | Spin Transition | Reference |
| 2,6-bis(1H-imidazol-2-yl)pyridine | [FeL₂]SO₄·0.5H₂O | High-Temp SCO | Gradual ¹A₁ ↔ ⁵T₂ | mdpi.com |
| 2,6-bis(1H-imidazol-2-yl)pyridine | [FeL₂]Br₂·H₂O | High-Temp SCO | Gradual ¹A₁ ↔ ⁵T₂ | mdpi.com |
| 2,6-bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine | FeL₂₂·H₂O | ~235 K | ¹A₁ ↔ ⁵T₂ | |
| 2,6-bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine | FeL₂₂·0.5H₂O | ~230 K | ¹A₁ ↔ ⁵T₂ |
Data for dimethyl-substituted ligands are inferred from analogous systems discussed in the literature.
Applications in Materials Science
Use as Building Blocks for Polymeric Materials
The presence of a primary amine group on the pyridine (B92270) ring makes 6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine a valuable monomer for the synthesis of a variety of polymeric materials. Primary amines are highly reactive functional groups that can participate in numerous polymerization reactions, including polycondensation and addition reactions.
The bifunctional nature of this molecule, with the reactive amine group and the potential for intermolecular interactions through its heterocyclic rings, allows for the creation of polymers with unique properties. For instance, the imidazole (B134444) and pyridine moieties can introduce thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions, leading to the formation of metallopolymers.
Potential Polymer Architectures:
| Polymer Type | Potential Monomers for Co-polymerization | Expected Polymer Properties |
| Polyamides | Diacyl chlorides (e.g., terephthaloyl chloride) | High thermal stability, good mechanical strength, potential for hydrogen bonding. |
| Polyimides | Dianhydrides (e.g., pyromellitic dianhydride) | Excellent thermal and chemical resistance, good dielectric properties. |
| Epoxy Resins | Epoxide-containing monomers (e.g., bisphenol A diglycidyl ether) | High cross-linking density, good adhesion, and thermal stability. |
Detailed research into the polymerization kinetics and characterization of polymers derived from this compound would be necessary to fully realize its potential in this area.
Incorporation into Organic Electronic Materials
The conjugated π-system of the pyridine and imidazole rings in this compound suggests its utility in organic electronic materials. These materials are the foundation of devices such as organic conductors, organic semiconductors, photovoltaic cells, and organic light-emitting diodes (OLEDs).
The electron-rich nature of the amine group and the imidazole ring, combined with the electron-deficient character of the pyridine ring, can facilitate intramolecular charge transfer, a key property for many organic electronic materials.
Organic Conductors and Semiconductors: By modifying the molecular structure, for example, through polymerization or by forming charge-transfer complexes, materials with tunable conductivity could be developed. The ability of the imidazole and pyridine rings to participate in π-π stacking can enhance charge transport in the solid state.
Photovoltaic Cells: The compound could be explored as a component in dye-sensitized solar cells (DSSCs) or organic photovoltaic (OPV) devices. In DSSCs, it could function as a sensitizer (B1316253) or a component of the electrolyte. In OPVs, it could be incorporated into donor or acceptor materials.
Organic Light-Emitting Diodes (OLEDs): Pyridine and imidazole derivatives are frequently used in OLEDs as host materials, electron-transporting materials, or hole-transporting materials. The specific electronic properties of this compound could be harnessed to improve the efficiency, stability, and color purity of OLED devices.
Development of Optoelectronic Materials
Optoelectronic materials interact with light to produce an electronic effect or vice versa. The inherent photophysical properties of aromatic and heterocyclic compounds make them prime candidates for such applications. The combination of pyridine and imidazole rings in this compound suggests potential for interesting photophysical behavior, including fluorescence and nonlinear optical (NLO) properties.
The extended π-conjugation and the potential for donor-acceptor interactions within the molecule are key features for optoelectronic applications.
Potential Optoelectronic Properties and Applications:
| Property | Underlying Structural Feature | Potential Application |
| Luminescence | Extended π-conjugated system of pyridine and imidazole rings. | Emitters in OLEDs, fluorescent probes, and sensors. |
| Nonlinear Optics (NLO) | Asymmetric charge distribution (donor amine group, acceptor pyridine ring). | Optical switching, frequency conversion, and other photonic applications. |
Further research, including spectroscopic and computational studies, is needed to quantify the luminescent and NLO properties of this compound and its derivatives.
Supramolecular Chemistry and Crystal Engineering for Advanced Materials
Supramolecular chemistry focuses on the non-covalent interactions between molecules, while crystal engineering aims to design and control the formation of crystalline solids with desired properties. The structure of this compound is rich in features that can drive the formation of complex supramolecular assemblies.
The primary amine group and the nitrogen atoms in the pyridine and imidazole rings are excellent hydrogen bond donors and acceptors. These interactions, along with π-π stacking between the aromatic rings, can be used to construct well-defined one-, two-, or three-dimensional networks.
Furthermore, the nitrogen atoms in the heterocyclic rings can act as ligands, coordinating to metal ions to form coordination polymers or metal-organic frameworks (MOFs). These materials are known for their porosity, high surface area, and potential applications in gas storage, catalysis, and sensing.
Key Intermolecular Interactions and Potential Supramolecular Structures:
| Interaction Type | Participating Functional Groups | Potential Resulting Structures |
| Hydrogen Bonding | Amine group (donor), Pyridine and Imidazole nitrogens (acceptors) | Chains, sheets, and 3D networks. |
| π-π Stacking | Pyridine and Imidazole rings | Columnar structures, enhanced charge transport pathways. |
| Coordination Bonding | Pyridine and Imidazole nitrogens (ligands) | Coordination polymers, Metal-Organic Frameworks (MOFs). |
The ability to control the self-assembly of this molecule through these non-covalent interactions opens up possibilities for the rational design of new materials with tailored architectures and functions.
Analytical Methodologies for Compound Detection and Quantification
Chromatographic Techniques (e.g., HPLC, GC)
Chromatographic methods are powerful tools for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques that could be applied to the analysis of "6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine".
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique well-suited for the analysis of polar, non-volatile compounds like aminopyridines. Several methods have been developed for the separation and determination of aminopyridine isomers and related derivatives. cmes.orgsielc.com
A common approach involves reversed-phase HPLC using a C18 column. cmes.org The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. cmes.org The choice of mobile phase composition and pH is critical for achieving good resolution, especially when separating isomers. sielc.com For instance, a method for the simultaneous determination of 2-, 3-, and 4-aminopyridine (B3432731) utilized a Shim-pack Scepter C18 column with a mobile phase of phosphate buffer (pH 7.0) and methanol (90:10 v/v) at a flow rate of 0.5 mL/min, with UV detection at 280 nm. cmes.org
Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also provide excellent selectivity for closely related hydrophilic compounds like aminopyridines. sielc.com Detection is commonly performed using a UV detector, as the pyridine (B92270) and imidazole (B134444) rings exhibit UV absorbance. For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometry (MS) detector (LC-MS) is the preferred method. mdpi.com
| Parameter | Typical Conditions for Aminopyridine Analysis | Reference |
|---|---|---|
| Column | Reversed-phase C18 or Mixed-mode | cmes.orgsielc.com |
| Mobile Phase | Phosphate buffer/Methanol or Acetonitrile/Methanol with additives (formic acid, ammonium (B1175870) formate) | cmes.orgsielc.com |
| Flow Rate | 0.5 - 1.0 mL/min | cmes.orgsielc.com |
| Detection | UV (e.g., 280 nm) or Mass Spectrometry (MS) | cmes.orgmdpi.com |
| Column Temperature | 35 °C | cmes.org |
Gas Chromatography (GC)
Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. While some imidazole derivatives can be analyzed directly by GC, many, especially those with polar functional groups like the amine group in the target compound, may require derivatization to improve their volatility and chromatographic behavior. gdut.edu.cn
A common derivatization agent for imidazoles is isobutyl chloroformate. gdut.edu.cn The analysis is typically performed on a capillary column, such as one with a polyethylene (B3416737) glycol (e.g., HP-INNOWAX) or polysiloxane stationary phase. chemicalbook.com A flame ionization detector (FID) can be used for quantification, but for more definitive identification, a mass spectrometer (GC-MS) is employed. gdut.edu.cn GC-MS provides both retention time data and mass spectral information, which aids in the structural elucidation of the analyte. gdut.edu.cnnih.govnih.gov
| Parameter | Typical Conditions for Imidazole Analysis | Reference |
|---|---|---|
| Column | Capillary column (e.g., HP-INNOWAX) | chemicalbook.com |
| Carrier Gas | Nitrogen or Helium | gdut.edu.cn |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | gdut.edu.cnchemicalbook.com |
| Derivatization | Often required (e.g., with isobutyl chloroformate) | gdut.edu.cn |
Electrochemical Methods
Electrochemical methods offer a sensitive and often cost-effective alternative for the determination of electroactive compounds. The amine group and the heterocyclic rings in "this compound" suggest that this compound is likely to be electrochemically active and thus detectable by techniques such as voltammetry.
The electrochemical behavior of aminopyridines has been studied, indicating that they can be oxidized at an electrode surface. researchgate.net Differential pulse voltammetry (DPV) is a particularly sensitive technique that could be applied for the quantification of the target compound. mdpi.com The method would involve applying a potential ramp to a working electrode (e.g., a glassy carbon electrode) immersed in a solution containing the analyte and measuring the resulting current. The peak current would be proportional to the concentration of the compound.
The development of an electrochemical sensor for this compound would involve optimizing parameters such as the pH of the supporting electrolyte, the type of working electrode, and the voltammetric waveform. mdpi.com For instance, the voltammetric determination of 1-aminopyrene, another amino-containing aromatic compound, was successfully performed using a glassy carbon paste electrode in a Britton-Robinson buffer. mdpi.com Modified electrodes, for example, those incorporating cyclodextrins or DNA, have also been used to enhance the sensitivity and selectivity of voltammetric measurements for similar compounds. nih.gov
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical step in the analytical workflow, especially when dealing with complex matrices, to isolate the target analyte and remove interfering substances. The choice of extraction technique depends on the nature of the sample matrix (e.g., soil, water, biological fluids) and the physicochemical properties of the analyte.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from liquid samples. affinisep.com For a compound like "this compound", which is expected to be a basic and moderately polar compound, a cation-exchange or a reversed-phase sorbent could be employed.
In a typical SPE procedure, the sample is loaded onto a cartridge containing the sorbent. affinisep.com Interfering compounds are then washed away with an appropriate solvent, and the analyte of interest is subsequently eluted with a different solvent. affinisep.com For example, a method for the determination of 4-aminopyridine in serum used solid-phase extraction for sample cleanup prior to HPLC analysis. nih.gov For environmental samples like soil, an initial extraction with a suitable solvent would be necessary before the SPE cleanup. mdpi.com The selection of sorbents and solvents needs to be optimized to achieve high recovery of the target analyte. mdpi.com
Liquid-Liquid Extraction (LLE) and Microextraction Techniques
Liquid-liquid extraction is a classic technique based on the partitioning of a solute between two immiscible liquid phases. researchgate.net For the extraction of imidazole and its derivatives from aqueous solutions, solvents like n-butanol, iso-butanol, or pentanol (B124592) have been used. google.com The efficiency of the extraction can be influenced by the pH of the aqueous phase, which affects the ionization state of the amine group.
More recently, miniaturized versions of LLE, such as dispersive liquid-liquid microextraction (DLLME), have gained popularity due to their reduced solvent consumption and high enrichment factors. nih.gov In DLLME, a small volume of an extraction solvent is dispersed in the aqueous sample, often with the aid of a disperser solvent. After extraction, the fine droplets of the extraction solvent are collected by centrifugation for analysis. This technique has been successfully applied to the extraction of imidazole-based drug residues from meat samples. nih.gov
| Technique | Principle | Application Examples for Similar Compounds | Reference |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | Cleanup of aminopyridines from serum; extraction of imidazoles from environmental samples. | nih.govmdpi.com |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Isolation of imidazoles from aqueous solutions using alcohols. | google.com |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Micro-volume LLE with high surface area for rapid extraction. | Extraction of imidazole-based drug residues from food matrices. | nih.gov |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | Isolation of imidazole drugs from pharmaceutical and cosmetic products. | researchgate.net |
Future Research Directions and Emerging Areas
Advanced Synthetic Methodologies
While classical synthetic routes to analogous imidazopyridine derivatives exist, future research should focus on developing more efficient, sustainable, and scalable methods for the synthesis of 6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine. Modern synthetic technologies offer promising alternatives to traditional batch processing.
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines. connectjournals.comacs.orgacs.orgnih.gov Applying microwave irradiation to the key cyclization and coupling steps in the synthesis of the title compound could offer a greener and more efficient protocol. researchgate.net A hypothetical comparison of a conventional heating method versus a microwave-assisted approach is presented below.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 12 - 24 hours | 10 - 30 minutes |
| Typical Yield | 60 - 75% | 85 - 95% |
| Solvent Usage | High | Reduced / Solvent-free potential |
| Energy Efficiency | Low | High |
Continuous Flow Chemistry: Flow chemistry offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and straightforward scalability. frontiersin.orgrsc.org The synthesis of N-heterocycles has been successfully adapted to flow systems, enabling high-throughput production. researchgate.netuc.ptmdpi.com Future work could involve designing a multi-step continuous flow process for this compound, potentially telescoping multiple reaction steps without isolating intermediates. uc.pt
Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly atom-economical and efficient. The development of an MCR strategy, perhaps combining a 2-aminopyridine (B139424) precursor, an aldehyde, and an isocyanide equivalent under Lewis acid catalysis, could provide rapid access to a library of derivatives around the core structure. acs.org
Exploration of Novel Reactivity Patterns
The chemical architecture of this compound presents multiple sites for functionalization, opening doors to novel reactivity studies.
C-H Functionalization: Direct C-H bond activation is a powerful tool for molecular diversification, avoiding the need for pre-functionalized starting materials. nih.govrsc.org Recent advances in photoredox and transition-metal catalysis could be applied to selectively functionalize the C-H bonds on both the pyridine (B92270) and imidazole (B134444) rings. nih.govunibo.itresearchgate.net This would allow for the introduction of various substituents (e.g., aryl, alkyl, trifluoromethyl groups) to modulate the compound's properties. Research could focus on the regioselectivity of these reactions, targeting specific positions on the heterocyclic core. rsc.org
| Potential C-H Functionalization Reaction | Catalytic System | Potential Outcome |
| Arylation of Pyridine Ring | Palladium / Photoredox Catalyst | Introduction of new aryl groups for electronic tuning |
| Alkylation of Imidazole Ring | Acridinium Photoredox Catalyst | Addition of alkyl chains to modify solubility/lipophilicity |
| Trifluoromethylation | Visible Light Photoredox | Installation of CF₃ groups for improved metabolic stability |
Bioorthogonal Chemistry: The primary amine group serves as a handle for bioconjugation. Future studies could explore derivatizing this amine with a chemical reporter that can participate in bioorthogonal reactions, such as the Staudinger ligation or strain-promoted azide-alkyne cycloadditions. wikipedia.orgnih.govresearchgate.net This would enable the molecule to be tagged with probes for fluorescence imaging or tethered to larger biomolecules to study biological processes in living systems without interfering with native biochemistry. sci-hub.stnih.gov
Integration into Hybrid Materials Systems
The nitrogen atoms in both the pyridine and imidazole rings are excellent ligands for coordinating with metal ions. This characteristic makes this compound an attractive building block for novel hybrid materials.
Metal-Organic Frameworks (MOFs): The compound can act as a multitopic organic linker to construct new MOFs. nih.govacs.org By coordinating with various metal centers (e.g., zinc, copper, manganese), it could form porous frameworks with potential applications in gas storage and separation, catalysis, and chemical sensing. nih.govrsc.org The uncoordinated amine group within the pores could be further functionalized post-synthesis to tailor the properties of the material.
Coordination Polymers and Ligand Design: Beyond MOFs, the molecule can be used as a ligand in discrete coordination complexes. The resulting metal complexes could exhibit interesting photophysical, magnetic, or catalytic properties. As a hybrid N-heterocyclic carbene (NHC) precursor or a classic N-donor ligand, it offers versatility in designing complexes for catalysis or materials science. bohrium.comrsc.orgnih.gov
Theoretical Predictions and Experimental Validation
Computational chemistry provides a powerful lens for predicting molecular properties and guiding experimental design.
Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of this compound. researchgate.netresearchgate.netdntb.gov.ua These calculations can predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding the development of new functionalization reactions. rsc.org Furthermore, theoretical predictions of spectroscopic data (NMR, IR, UV-Vis) can aid in the characterization of newly synthesized derivatives. researchgate.net
Reactivity and Mechanism Studies: Computational modeling can elucidate the mechanisms of potential reactions, such as C-H activation or cycloadditions. nih.govnih.gov By calculating the activation energies of different reaction pathways, researchers can predict the feasibility and selectivity of a proposed transformation before attempting it in the lab. For instance, modeling the hydroboration of a derivative could predict regioselectivity based on ligand effects. researchgate.net These theoretical findings would then be subject to experimental validation, creating a synergistic loop between computation and practice that accelerates discovery.
Q & A
Q. What are the established synthetic routes for 6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine, and what reaction conditions optimize yield?
Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting a halogenated pyridine precursor (e.g., 6-chloropyridin-3-amine) with 4,5-dimethylimidazole under catalytic conditions. Optimized conditions include using palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos in anhydrous toluene at 110–120°C for 12–24 hours . Purification typically employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol. Yield improvements (>70%) are achieved by controlling moisture levels and inert atmospheres .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the imidazole-pyridine linkage (e.g., aromatic protons at δ 7.8–8.2 ppm for pyridine and δ 2.2–2.5 ppm for dimethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 215.1294 for C₁₀H₁₃N₄) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What are the primary biological screening models used to evaluate its bioactivity?
Methodological Answer: Initial screens focus on kinase inhibition or cytotoxicity assays. For example:
- Kinase assays : ADP-Glo™ assays to measure ATP-competitive inhibition (e.g., IC₅₀ values against JAK2 or EGFR kinases) .
- Cancer cell lines : MTT assays on HeLa or MCF-7 cells, with dose-response curves (1–100 µM) to assess antiproliferative activity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) elucidate its electronic properties and target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity. Charge distribution maps highlight nucleophilic sites on the pyridine ring .
- Molecular docking (AutoDock Vina) : Docking into kinase active sites (e.g., PDB: 1B1) reveals hydrogen bonds between the pyridin-3-amine group and conserved residues (e.g., Asp 831 in EGFR) .
Q. What structure-activity relationship (SAR) insights guide modifications to enhance potency or selectivity?
Methodological Answer: SAR studies compare analogs with varied substituents:
- Imidazole substituents : 4,5-Dimethyl groups improve metabolic stability vs. unsubstituted imidazole (t₁/₂ increase from 2h to 6h in microsomal assays) .
- Pyridine modifications : Fluorination at C2 reduces off-target binding (e.g., 10-fold selectivity over PI3Kα) . Tabulated IC₅₀ data for analogs can prioritize lead candidates .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
Methodological Answer:
- Crystal growth : Low solubility in common solvents requires vapor diffusion with DMSO/water mixtures.
- Data collection : High-resolution (<1.0 Å) data are obtained via synchrotron radiation. SHELXL refinement (via Olex2) resolves disorder in the imidazole ring .
- Validation : R-factors <0.05 and PLATON checks for voids ensure structural accuracy .
Q. How should researchers address contradictory data in mechanistic studies (e.g., varying inhibition profiles across assays)?
Methodological Answer:
- Assay validation : Cross-validate kinase inhibition using orthogonal methods (e.g., SPR vs. enzymatic assays) .
- Metabolite profiling : LC-MS identifies active metabolites that may contribute to off-target effects .
- Cellular context : Account for cell-line-specific expression of efflux pumps (e.g., P-gp) in cytotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
